molecular formula C19H25N8O10P B12070982 [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12070982
M. Wt: 556.4 g/mol
InChI Key: PPVMMJMVKDNUAD-UHFFFAOYSA-N
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Description

The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule with significant biochemical relevance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the protection of functional groups, followed by the formation of the purine and pyrimidine rings. The hydroxymethyl and oxolan groups are introduced through specific glycosylation reactions. The final step involves the phosphorylation of the hydroxyl group to form the hydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. Purification is achieved through chromatographic methods, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The hydrogen atoms on the purine and pyrimidine rings can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated analogs.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in DNA and RNA synthesis.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides, thereby interfering with nucleic acid synthesis. It targets specific enzymes involved in DNA and RNA replication, such as polymerases and kinases. This interference can inhibit the proliferation of viruses and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine Triphosphate (ATP)
  • Cytidine Triphosphate (CTP)
  • Guanosine Triphosphate (GTP)

Uniqueness

This compound is unique due to its dual purine and pyrimidine structure, which allows it to interact with a broader range of molecular targets compared to other nucleotide analogs. Its specific functional groups also enable it to undergo a variety of chemical modifications, enhancing its versatility in research and therapeutic applications.

Properties

Molecular Formula

C19H25N8O10P

Molecular Weight

556.4 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)13-3-8(29)11(36-13)6-34-38(32,33)37-9-4-14(35-10(9)5-28)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30)

InChI Key

PPVMMJMVKDNUAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)O

Origin of Product

United States

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